2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide
Description
This compound belongs to the thiazolidinone-acetamide class, characterized by a 1,3-thiazolidin-2,4-dione core substituted with a 4-fluorophenyl group at position 3 and an N-(4-methylphenyl)acetamide moiety at position 3. Thiazolidinone derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-11-2-6-13(7-3-11)20-16(22)10-15-17(23)21(18(24)25-15)14-8-4-12(19)5-9-14/h2-9,15H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWLLGGNQVPLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide, a thiazolidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. The compound's unique structure, featuring a thiazolidine ring and various substituents, suggests a diverse range of interactions with biological systems.
- Molecular Formula : C24H25FN2O5S
- Molecular Weight : 472.53 g/mol
- CAS Number : 592538-76-6
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer properties and antimicrobial effects. The following sections detail the findings from various studies regarding its efficacy against different cell lines and pathogens.
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably:
- Mechanism of Action : The presence of the thiazolidine moiety is essential for the cytotoxic activity observed in several studies. The compound has shown to induce apoptosis in cancer cells, likely through the modulation of Bcl-2 family proteins .
-
Case Studies :
- In vitro studies have demonstrated that compounds similar to 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide exhibit IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cell lines .
- Molecular docking studies suggest strong binding affinity to key apoptotic proteins, indicating potential for therapeutic applications in oncology .
Antibacterial Activity
The antibacterial potential of this compound has also been explored:
- Efficacy Against Pathogens : It has been reported that derivatives similar to this thiazolidine compound demonstrate promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed better antibiofilm potential compared to cefadroxil at concentrations of 100 μg/100 μL .
- Mechanism of Action : The antibacterial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit biofilm formation, which is critical for bacterial virulence .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the phenyl ring and thiazolidine core significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl ring | Enhances cytotoxicity |
| Methyl group at position 4 on phenyl ring | Increases interaction with target proteins |
| Variations in acetamide side chain | Alter antibacterial effectiveness |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cytotoxic Activity Against Cancer Cell Lines
Thiazolidinone-acetamide derivatives with modifications to the aryl substituents or linker groups demonstrate significant variability in anticancer activity:
Key Observations :
- The trimethoxyphenyl-thiadiazole analog () shows superior cytotoxicity against breast (MCF-7) and lung (A549) cancer cells compared to simpler aryl substitutions .
- Electron-withdrawing groups (e.g., chloro, fluoro) on the aryl ring enhance enzyme inhibitory activity, as seen in α-glucosidase inhibition studies .
Structural and Functional Modifications
Substituent Effects on the Thiazolidinone Core
- 4-Fluorophenyl vs. 4-Methylphenyl: The target compound’s 4-fluorophenyl group at position 3 may enhance metabolic stability and receptor binding compared to non-halogenated analogs. In contrast, the 4-methylphenyl group on the acetamide moiety (N-substituent) likely influences solubility and bioavailability .
- Morpholinylmethyl Substitution : A related compound, N-(4-methylphenyl)-2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide (CAS 347364-48-1), incorporates a morpholine ring, which improves water solubility and may modulate kinase inhibition pathways .
Tautomerism and Stability
- Analogous compounds, such as amide 3c (), exist as tautomeric mixtures (e.g., thiazolidinone-imino vs. thiazol-5-yl-acetamide forms), which could affect biological activity and reactivity .
Antioxidant and Anti-inflammatory Activity
- N-(1,3-Benzothiazol-2-yl) Derivatives : Compounds with benzothiazole substitutions exhibit dual antioxidant (DPPH radical scavenging) and anti-inflammatory activity, with lipid peroxidation inhibition rates exceeding 50% in some cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
